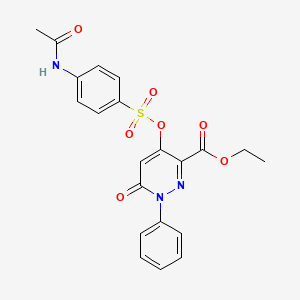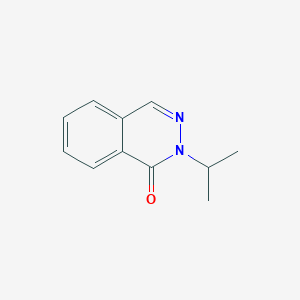
1-oxo-2-(propan-2-yl)-1,2-dihydrophthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-2H-phthalazin-1-one is a versatile chemical compound with a wide range of applications in scientific research. This compound is part of the phthalazinone family, which is known for its significant biological activities and pharmacological properties.
Applications De Recherche Scientifique
2-isopropyl-2H-phthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: This compound is explored for its anticancer, antidiabetic, and antihypertensive properties.
Industry: It is utilized in the production of materials with specific chemical and physical properties.
Mécanisme D'action
Target of Action
The primary target of 2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one is the SARS-CoV-2 protease . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral drugs .
Mode of Action
2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one: interacts with its target by inhibiting the SARS-CoV-2 protease . This inhibition disrupts the viral replication process, thereby preventing the virus from multiplying and spreading .
Biochemical Pathways
The action of 2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one affects the viral replication pathway. By inhibiting the SARS-CoV-2 protease, it prevents the cleavage of the viral polyprotein, a crucial step in the replication of the virus . This disruption of the viral life cycle leads to a decrease in viral load and potentially aids in the recovery of the infected individual .
Pharmacokinetics
The ADME properties of 2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one It is known that the compound is orally bioavailable
Result of Action
The molecular effect of 2-(Propan-2-yl)-1,2-dihydrophthalazin-1-one is the inhibition of the SARS-CoV-2 protease, leading to a disruption in the viral replication process . On a cellular level, this results in a decrease in viral load within the infected cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-2H-phthalazin-1-one typically involves the reaction of 4-(4-isopropylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . This reaction results in the formation of N-alkyl derivatives, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 2-isopropyl-2H-phthalazin-1-one often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-isopropyl-2H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethyl bromoacetate, and benzoyl chloride. Reaction conditions often involve the use of dry solvents and anhydrous catalysts to ensure high reactivity and yield .
Major Products Formed
The major products formed from these reactions include various N-alkyl derivatives and other substituted phthalazinones, which can be further utilized in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine: Known for its antimicrobial and antitumor activities.
Phthalazin-1(2H)-one: Exhibits a wide range of pharmacological activities, including antihistaminic and antihypertensive effects.
4-(4-isopropylphenyl)phthalazin-1(2H)-one: Used as a precursor in the synthesis of 2-isopropyl-2H-phthalazin-1-one.
Uniqueness
2-isopropyl-2H-phthalazin-1-one stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its unique properties make it a valuable compound in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
2-propan-2-ylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-6-4-3-5-9(10)7-12-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWCAOBJRREJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63536-32-3 |
Source


|
| Record name | 2-(propan-2-yl)-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2E)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-ylidene]benzamide](/img/structure/B2589672.png)
![methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate](/img/structure/B2589673.png)
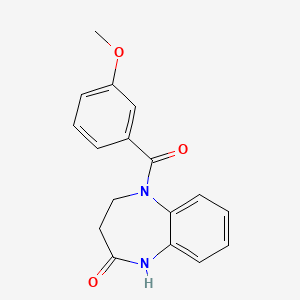
![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)
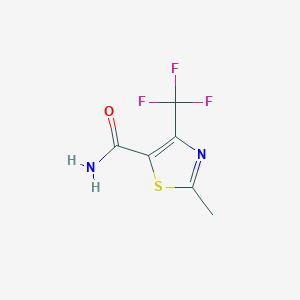
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)
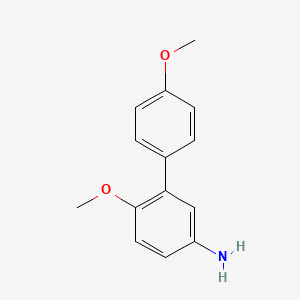
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2589682.png)
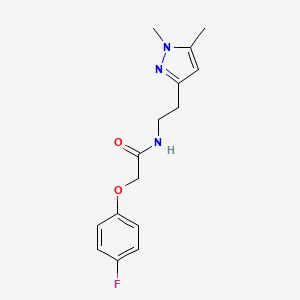
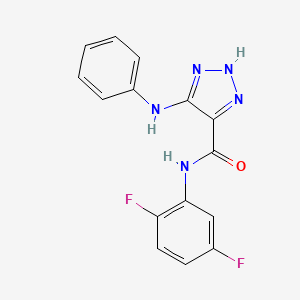
![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
